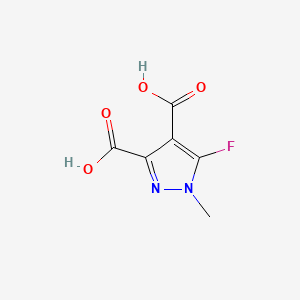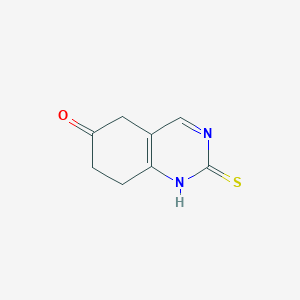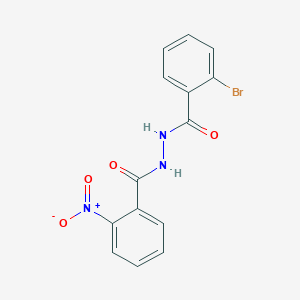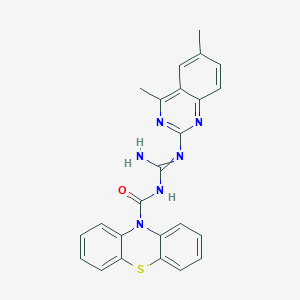
5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of fluorine and methyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of pyrazole with fluorinated reagents under controlled conditions. For instance, the reaction of pyrazole with fluorinated methyl zinc reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazole derivatives with different oxidation states.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
Scientific Research Applications
5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methyl groups play a crucial role in enhancing the binding affinity and selectivity of the compound towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-fluoro-1-methyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and binding interactions .
Properties
Molecular Formula |
C6H5FN2O4 |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
5-fluoro-1-methylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C6H5FN2O4/c1-9-4(7)2(5(10)11)3(8-9)6(12)13/h1H3,(H,10,11)(H,12,13) |
InChI Key |
WTASAYDQIBGCIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12455891.png)
![Dimethyl 2-{[(2-methyl-3,5-dinitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B12455893.png)
![N-[(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455901.png)
![3-({[2-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455907.png)
![6-{2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl}-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12455913.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B12455915.png)
![1-[benzyl(chloroacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12455926.png)
![Dimethyl 5-{[(4-ethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12455934.png)
![2-[3-(2-Fluoroethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B12455935.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-ethylhexyl)butanediamide](/img/structure/B12455940.png)



![3,3'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B12455967.png)
